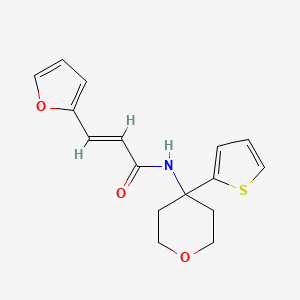
(E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide is a useful research compound. Its molecular formula is C16H17NO3S and its molecular weight is 303.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the tetrahydropyran ring and the introduction of the thiophene moiety, often through cross-coupling reactions. The final product is obtained via amidation reactions involving furan derivatives.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing furan and thiophene rings can inhibit bacterial growth, suggesting a potential application in treating infections caused by resistant strains.
Anticancer Activity
The compound has been explored for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. A notable study reported that related acrylamide derivatives displayed cytotoxic effects against human cancer cells, with mechanisms involving the modulation of cell cycle progression and induction of oxidative stress.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. For example, compounds with similar structures have been shown to modulate nicotinic acetylcholine receptors, leading to anxiolytic effects in animal models .
Case Studies
-
Antimicrobial Efficacy : A study investigating various furan-based compounds found that those with thiophene substitutions exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at low concentrations.
Compound MIC (µg/mL) Bacteria Targeted Compound A 8 Staphylococcus aureus Compound B 16 Escherichia coli -
Anticancer Studies : Another research effort focused on the cytotoxic effects of acrylamide derivatives on cancer cell lines such as MCF7 and HeLa. The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM for various derivatives.
Compound IC50 (µM) Cell Line Compound C 15 MCF7 Compound D 25 HeLa
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-thiophen-2-yloxan-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-15(6-5-13-3-1-9-20-13)17-16(7-10-19-11-8-16)14-4-2-12-21-14/h1-6,9,12H,7-8,10-11H2,(H,17,18)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXILIHCPKMMBLO-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














